2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold
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Overview
Description
2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold: is a compound that belongs to the class of organogold compounds. It is characterized by the presence of a gold atom bonded to a triphenylphosphine ligand and a 2-(4-fluorophenyl)ethynyl group. This compound is primarily used in research settings, particularly in the fields of catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a base. The 2-(4-fluorophenyl)ethynyl group is introduced through a coupling reaction with an appropriate alkyne precursor .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(III) complexes back to gold(I) or gold(0) states.
Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) or gold(0) complexes.
Substitution: New gold complexes with different ligands.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions .
Medicine: Research is ongoing to explore the use of gold compounds in medicine, particularly for their anti-cancer and anti-inflammatory properties .
Industry: In industry, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold involves its interaction with molecular targets through its gold center. The gold atom can coordinate with various substrates, facilitating catalytic reactions. The triphenylphosphine ligand stabilizes the gold center, while the 2-(4-fluorophenyl)ethynyl group can participate in π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
Triphenylphosphinegold chloride: Another organogold compound with similar catalytic properties.
2-(4-fluorophenyl)ethynyl-palladium: A palladium analog with similar structural features but different reactivity.
Triphenylphosphinegold acetate: A related compound with different ligands but similar applications.
Uniqueness: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold is unique due to the presence of the 2-(4-fluorophenyl)ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems .
Properties
CAS No. |
113286-70-7 |
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Molecular Formula |
C26H19AuFP+ |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold |
InChI |
InChI=1S/C26H19FP.Au/c27-23-18-16-22(17-19-23)20-21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H;/q+1; |
InChI Key |
XJLVABRHEIROIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |
Origin of Product |
United States |
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